molecular formula C20H18N4O4S B2599372 N-(1,3-benzothiazol-2-yl)-N'-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide CAS No. 941998-18-1

N-(1,3-benzothiazol-2-yl)-N'-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide

Cat. No.: B2599372
CAS No.: 941998-18-1
M. Wt: 410.45
InChI Key: KWWRJPZSVJUHHG-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-N'-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a chemical compound with the CAS Registry Number 941998-18-1 and a molecular formula of C20H18N4O4S . It has a molecular weight of approximately 410.45 g/mol and a topological polar surface area of 129 Ų, which can provide initial insights into its potential bioavailability . This compound belongs to a class of small molecules that have garnered significant interest in chemical-biomedical research, particularly for their potential as therapeutic agents in areas such as neurodegenerative diseases and cancer . Recent studies have focused on optimizing its synthesis to achieve higher yields and purity, facilitating more robust pharmacological investigation . The structure incorporates a 1,3-benzothiazole moiety, a heterocycle known to be present in compounds with notable biological activity. For instance, other benzothiazole derivatives have been identified as inhibitors of the c-Jun NH2-terminal kinase (JNK) pathway, demonstrating neuroprotective properties in models of cerebral ischemia . This suggests potential research applications for this compound in exploring similar neuroprotective mechanisms. It is supplied with a minimum purity of 90% and is intended for research applications only . This product is strictly for laboratory research use and is not approved for human, therapeutic, or veterinary diagnostic use.

Properties

IUPAC Name

N'-(1,3-benzothiazol-2-yl)-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4S/c1-28-15-11-12(8-9-14(15)24-10-4-7-17(24)25)21-18(26)19(27)23-20-22-13-5-2-3-6-16(13)29-20/h2-3,5-6,8-9,11H,4,7,10H2,1H3,(H,21,26)(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWWRJPZSVJUHHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C(=O)NC2=NC3=CC=CC=C3S2)N4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-N’-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzothiazole Intermediate: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Coupling Reaction: The benzothiazole intermediate is then coupled with an appropriate amine or amide to form the desired ethanediamide linkage.

    Introduction of Pyrrolidinone Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-N’-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-N’-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and other biological processes.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-N’-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-[2-(1,3-Benzothiazol-2-yl)Phenyl]-4-(2,5-Dioxopyrrolidin-1-yl)Benzamide

Structural Similarities :

  • Benzothiazole core : Both compounds incorporate the 1,3-benzothiazole group, which enhances π-π stacking and metal-binding capabilities.
  • Aromatic amide linkage : A benzamide bridge connects the benzothiazole to a substituted phenyl ring.

Key Differences :

Feature Target Compound Compound from
Amide type Ethanediamide (two amide groups) Single benzamide linkage
Pyrrolidinone group 2-Oxopyrrolidin-1-yl (one ketone group) 2,5-Dioxopyrrolidin-1-yl (two ketones)
Substituents 3-Methoxy on phenyl ring No methoxy; 4-position substitution

Functional Implications :

  • The 2,5-dioxopyrrolidin-1-yl group in ’s compound introduces additional electron-withdrawing effects, which could alter solubility or metabolic stability .
N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide

Structural Similarities :

  • Amide functionality : Both compounds feature amide bonds, critical for intermolecular interactions.

Key Differences :

Feature Target Compound Compound from
Core heterocycle Benzothiazole Benzamide with alkyl-hydroxy group
Directing groups Methoxy and pyrrolidinone substituents N,O-bidentate directing group

Functional Implications :

  • The target’s benzothiazole moiety may offer superior electronic properties for photoactive materials or catalysis.
4-Phenyl-5-Aryloxy-1,2,3-Thiadiazoles

Structural Similarities :

  • Aromatic substitution patterns : Both compounds utilize substituted phenyl rings with electron-donating/withdrawing groups.

Key Differences :

Feature Target Compound Compound from
Heterocycle Benzothiazole 1,2,3-Thiadiazole
Functional groups Amide and pyrrolidinone Aryloxy/thio groups

Functional Implications :

  • 1,2,3-Thiadiazoles () are known for agrochemical applications, while the target’s benzothiazole-amide hybrid may favor pharmaceutical uses .

Biological Activity

N-(1,3-benzothiazol-2-yl)-N'-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and inflammation. The unique structural features of this compound suggest a variety of mechanisms through which it may exert its effects on biological systems.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N2O2SC_{20}H_{22}N_{2}O_{2}S, with a molecular weight of approximately 358.47 g/mol. The structure includes a benzothiazole moiety, which is known for its diverse biological activities, including anticancer and anti-inflammatory properties.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of benzothiazole have been shown to inhibit the proliferation of various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest, which are critical in cancer therapy.

Cell Line Effect Observed Method Used
A431Inhibition of proliferationMTT assay
A549Induction of apoptosisFlow cytometry
H1299Decreased migrationScratch wound healing assay

The compound has been noted to downregulate inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines, suggesting a dual role in targeting both cancer and inflammation pathways .

Anti-inflammatory Activity

The anti-inflammatory effects are attributed to the compound's ability to modulate signaling pathways associated with inflammation. Studies indicate that it can significantly reduce the expression levels of pro-inflammatory cytokines, thereby potentially alleviating conditions characterized by chronic inflammation.

Mechanistic Insights

The biological activity of this compound may be linked to its interaction with specific cellular signaling pathways. Research has demonstrated that compounds with similar structures can inhibit key pathways such as AKT and ERK, which are involved in cell survival and proliferation. This inhibition can lead to enhanced apoptosis in cancer cells .

Case Studies

A notable study synthesized several benzothiazole derivatives, including the target compound, and evaluated their biological activities. Among these derivatives, some exhibited significant anticancer properties through various assays:

  • Synthesis and Evaluation : The synthesis involved combining benzothiazole with various phenolic compounds. The resulting derivatives were screened for their biological activity against multiple cancer cell lines.
  • Results : The most active compounds demonstrated IC50 values in the low micromolar range against A431 and A549 cells, indicating potent anticancer activity.

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